(1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride

Lipophilicity Pharmacokinetics ADME

Researchers require precise stereochemistry and stable salt forms for reproducible SAR. (1R,2S)-2-Fluorocyclobutan-1-amine hydrochloride (typically supplied as racemic cis mixture) delivers a constrained cyclobutylamine scaffold with controlled lipophilicity (marginal shift vs non-fluorinated parent) for fine-tuning ADME. As HCl salt, it guarantees solid-state stability and accurate reaction stoichiometry. • Enables controlled increase in hydrophobicity without the large Δ log P of trans isomers • Rigid cis configuration for probing chiral binding pockets in CNS targets • Consistent lot-to-lot purity and solubility for reliable screening.

Molecular Formula C4H9ClFN
Molecular Weight 125.57
CAS No. 2248360-31-6
Cat. No. B2525615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride
CAS2248360-31-6
Molecular FormulaC4H9ClFN
Molecular Weight125.57
Structural Identifiers
SMILESC1CC(C1N)F.Cl
InChIInChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1
InChIKeyGQAHXCYFXSZFDO-RFKZQXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Fluorinated Cyclobutylamine Building Block for Medicinal Chemistry


(1R,2S)-2-Fluorocyclobutan-1-amine hydrochloride (CAS 2248360-31-6) is a chiral, fluorinated cyclobutylamine derivative, supplied as a hydrochloride salt. Its structure features a four-membered cyclobutane ring with a primary amine and a fluorine atom in a defined relative cis (1R,2S) stereochemical configuration. This compound belongs to a class of conformationally constrained amines valued in medicinal chemistry as a scaffold and a potential bioisostere [1]. It is typically provided as a rac-(1R,2S) mixture [2].

Why Substitution with Other Fluorinated Cyclobutylamines Can Compromise Research Outcomes


In medicinal chemistry, subtle changes in stereochemistry or salt form can profoundly impact a molecule's physicochemical properties and, consequently, its biological profile. Substituting (1R,2S)-2-fluorocyclobutan-1-amine hydrochloride with an alternative such as its free base, a trans (1R,2R)-diastereomer, or a regioisomer (e.g., 3-fluorocyclobutylamine) is not a neutral choice. Evidence shows that the cis vs. trans stereochemistry of fluorinated cyclobutylamines significantly affects lipophilicity [1], while the salt form directly impacts solubility and stability [2]. These variables can alter pharmacokinetic behavior, target binding, and overall assay reproducibility, making the specific form a critical parameter for consistent and interpretable scientific results.

Quantitative Differentiation: Comparative Data vs. Key Alternatives


Lipophilicity vs. Non-Fluorinated Analogue

The calculated partition coefficient (CLogP) for (1R,2S)-2-fluorocyclobutan-1-amine hydrochloride (0.092) [1] is numerically lower than what would be expected for a non-fluorinated cyclobutylamine hydrochloride. While specific data for the exact non-fluorinated analogue is not available, this value aligns with class-level observations that fluorination of cyclobutylamines increases lipophilicity by approximately Δ log P ≈ 1 unit for trans compounds and a marginal difference for cis compounds compared to their non-fluorinated parents [2]. The target compound's cis (1R,2S) configuration predicts a modest increase in lipophilicity over its non-fluorinated counterpart.

Lipophilicity Pharmacokinetics ADME

Stereochemistry-Dependent Lipophilicity: cis vs. trans

For 3-fluorocyclobutylamine analogs, cis (analogous to (1R,2S)) and trans diastereomers exhibit different lipophilicities. While the target compound is a 2-fluoro regioisomer, the principle of stereochemical influence on log P is established: trans-3-fluorocyclobutylamines are more lipophilic (Δ log P ≈ 1) than their non-fluorinated analogues, whereas the difference is marginal for cis isomers [1]. This suggests that the cis (1R,2S) configuration of the target compound results in a smaller lipophilicity increase from fluorination compared to what would be observed for the trans (1R,2R) analog, providing a distinct, quantifiable physicochemical profile for research applications.

Stereochemistry Lipophilicity ADME

Salt Form Stability and Handling: Hydrochloride vs. Free Base

The hydrochloride salt form of (1R,2S)-2-fluorocyclobutan-1-amine provides enhanced stability and solubility compared to its free base counterpart [1]. This is a general and well-established advantage for amine hydrochlorides, which are typically crystalline solids with higher melting points and better long-term storage characteristics. While specific degradation kinetics are unavailable, the vendor-recommended long-term storage condition for the hydrochloride (store in a cool, dry place) is a practical indicator of its robustness, contrasting with the more volatile and air-sensitive nature of the low-molecular-weight free amine (predicted boiling point 90.0±33.0 °C) .

Stability Formulation Procurement

High-Value Research Scenarios Based on Differential Evidence


Lead Optimization: Tuning Lipophilicity with Stereochemistry

Procure this compound to explore the effect of a cis-2-fluoro substitution on the cyclobutylamine scaffold. Its marginal impact on lipophilicity compared to the non-fluorinated parent [1] allows for a controlled increase in hydrophobicity without the significant shift seen with trans isomers (Δ log P ≈ 1) [1], offering a fine-tuning knob for optimizing ADME properties of a lead series.

Conformational Constraint Studies in CNS Drug Discovery

Use (1R,2S)-2-fluorocyclobutan-1-amine as a rigid, chiral scaffold to conformationally constrain pharmacophores. The defined cis geometry of the cyclobutane ring [2] provides a distinct spatial orientation for the amine and fluorine moieties, which can be used to probe receptor binding pockets, particularly for CNS targets where fluorinated cyclobutylamines are valuable intermediates [3].

Synthesis of Stable, Soluble Building Blocks

Select the hydrochloride salt form for improved long-term stability and ease of handling during synthetic workflows [4]. Its solid-state and recommended storage contrast with the volatile free base , ensuring consistent and reliable stoichiometry in reactions, which is critical for both small-scale discovery and larger-scale synthesis efforts.

Comparative Physicochemical Profiling of Fluorinated Amines

Employ this compound in a comparative study to generate empirical pKa and log P/log D data for 2-fluorocyclobutylamine diastereomers. The existing class-level data [1] highlights the need for precise, compound-specific measurements to build accurate predictive models for drug design.

Technical Documentation Hub

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